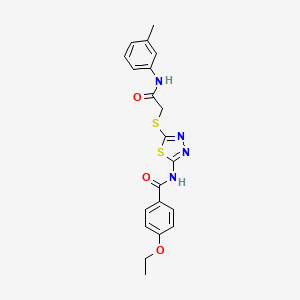
4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a thiadiazole moiety known for its diverse biological activities, particularly in medicinal chemistry. The compound's structure includes an ethoxy group, a thiadiazole ring, and an amide linkage, which may contribute to its potential therapeutic properties. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, cytotoxicity, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Thiadiazole Ring: The thiadiazole is synthesized through the reaction of appropriate thioamide derivatives with hydrazine or other nitrogen sources under acidic or basic conditions.
- Amide Bond Formation: This step involves coupling the thiadiazole derivative with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. For example:
- Cytotoxicity Tests: In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 0.034 ± 0.008 mmol L−1 for a related thiadiazole derivative against A549 cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .
The mechanism by which these compounds exert their anticancer effects is believed to involve:
- Inhibition of Cell Proliferation: The interaction with specific cellular targets leads to the inhibition of tumor cell growth and proliferation.
- Induction of Apoptosis: Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Aromatase Inhibition: Some derivatives have shown promising aromatase inhibitory activity, which is crucial in estrogen-dependent cancers .
Comparative Analysis
A comparative analysis of various thiadiazole derivatives reveals that structural modifications significantly influence their biological activities. The following table summarizes key findings from recent studies on related compounds:
| Compound Name | Structure Features | IC50 (mmol L−1) | Target Cell Line |
|---|---|---|---|
| Compound 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide | 0.084 ± 0.020 | MCF7 |
| Compound 7a | N-(5-substituted thiadiazolyl)-acetamide | 0.034 ± 0.008 | A549 |
| Compound A | N-(5-methylthiadiazolyl)-benzamide | 0.045 ± 0.015 | HeLa |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of thiadiazole derivatives:
- Study on Antiproliferative Activity: A study involving a series of new thiadiazoles demonstrated significant antiproliferative activity across multiple cancer cell lines, emphasizing the importance of structural diversity in enhancing biological effectiveness .
- Evaluation Against Non-Cancer Cells: To assess selectivity, some compounds were tested against non-cancerous NIH3T3 cells, revealing lower cytotoxicity compared to cancerous cells, thus indicating potential for therapeutic development with minimized side effects .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-9-7-14(8-10-16)18(26)22-19-23-24-20(29-19)28-12-17(25)21-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOZWHXJMFDPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














